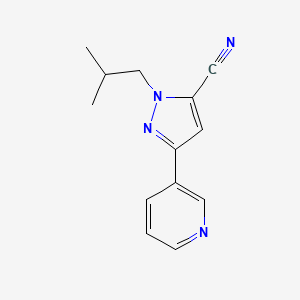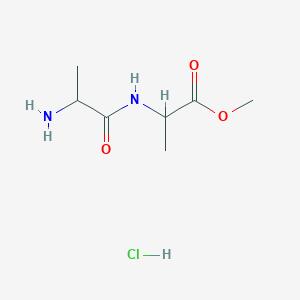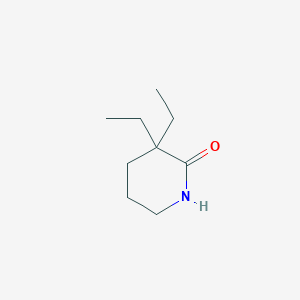
3,3-Diethyl-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyl-2-piperidinone is a chemical compound belonging to the class of piperidinones, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidinones are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3-Diethyl-2-piperidinone can be synthesized through various methods. One common approach involves the organophotocatalysed [1 + 2 + 3] strategy, which allows the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method is advantageous due to its mild reaction conditions and high chemoselectivity.
Industrial Production Methods
Industrial production of this compound often involves multi-step processes, including the hydrogenation of unsaturated δ-lactams and the oxidation of piperidines . These methods are preferred for their scalability and efficiency in producing large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethyl-2-piperidinone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding lactams.
Reduction: Formation of piperidines.
Substitution: Introduction of different substituents on the piperidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide in acetic acid for oxidation.
Reducing agents: Hydrogen gas with metal catalysts for reduction.
Substituting agents: Various alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions include substituted piperidines and lactams, which are valuable intermediates in the synthesis of pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
3,3-Diethyl-2-piperidinone has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3-Diethyl-2-piperidinone involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticonvulsant activity is attributed to its ability to potentiate GABA-mediated chloride currents in neurons . This modulation of neurotransmitter activity helps in controlling seizures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dialkyl-2-piperidinones: Similar in structure but differ in the alkyl groups attached.
Hexahydro-2H-azepin-2-ones: Another class of lactams with similar pharmacological properties.
Uniqueness
3,3-Diethyl-2-piperidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups enhance its lipophilicity and influence its interaction with biological targets .
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
3,3-diethylpiperidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-3-9(4-2)6-5-7-10-8(9)11/h3-7H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
FBHQJLKBGWTDRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCNC1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


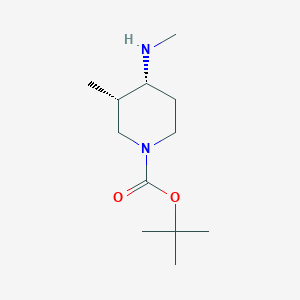

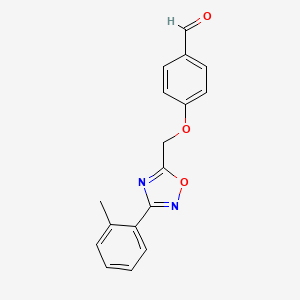

![6,9-Difluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13318986.png)
![1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13318992.png)
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13318997.png)
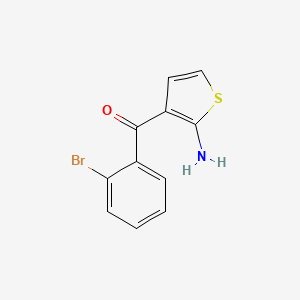
![Rel-((1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanamine](/img/structure/B13319015.png)
![N-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-2-{[(2-methoxyphenyl)methyl]amino}acetamide](/img/structure/B13319018.png)


